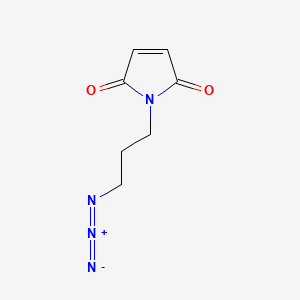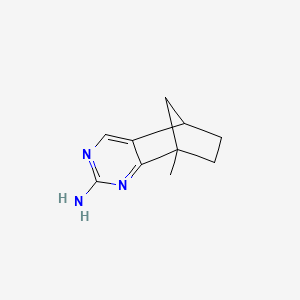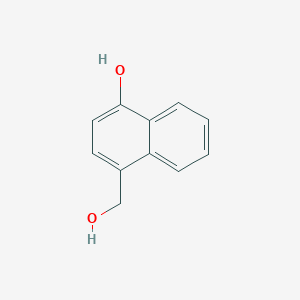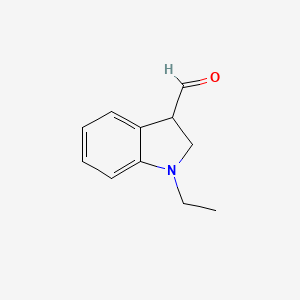
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the second position and a trimethylsilyl group at the fifth position
Preparation Methods
The synthesis of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-hydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Amino-5-methylpyrimidine: Has a methyl group instead of a trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Amino-5-chloropyrimidine:
The uniqueness of this compound lies in the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
59523-08-9 |
|---|---|
Molecular Formula |
C7H13N3OSi |
Molecular Weight |
183.28 g/mol |
IUPAC Name |
2-amino-5-trimethylsilyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)5-4-9-7(8)10-6(5)11/h4H,1-3H3,(H3,8,9,10,11) |
InChI Key |
ABLUGIXEYNXLHS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)




![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11912227.png)



